4-(2-chlorophenoxy)butyl thiocyanate
Description
4-(2-Chlorophenoxy)butyl thiocyanate is an organosulfur compound characterized by a butyl chain substituted with a 2-chlorophenoxy group and a terminal thiocyanate (-SCN) moiety. Its molecular formula is C₁₀H₁₁ClNOS, with a molecular weight of 228.72 g/mol.
Properties
IUPAC Name |
4-(2-chlorophenoxy)butyl thiocyanate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNOS/c12-10-5-1-2-6-11(10)14-7-3-4-8-15-9-13/h1-2,5-6H,3-4,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOLEQPIRPOBTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCCSC#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-chlorophenoxy)butyl thiocyanate typically involves the reaction of 4-(2-chlorophenoxy)butyl bromide with potassium thiocyanate in an organic solvent such as acetone or ethanol. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired product. The general reaction scheme is as follows:
C6H4ClOCH2CH2CH2Br+KSCN→C6H4ClOCH2CH2CH2SCN+KBr
Industrial Production Methods: In an industrial setting, the synthesis of 4-(2-chlorophenoxy)butyl thiocyanate can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Chlorophenoxy)butyl thiocyanate can undergo various chemical reactions, including:
Nucleophilic Substitution: The thiocyanate group can be replaced by other nucleophiles, such as amines or alcohols, to form new compounds.
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: The thiocyanate group can be reduced to form thiols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or sodium methoxide can be used under mild conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Major Products:
Nucleophilic Substitution: Formation of new compounds with different functional groups.
Oxidation: Formation of sulfonyl derivatives.
Reduction: Formation of thiols.
Scientific Research Applications
4-(2-Chlorophenoxy)butyl thiocyanate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-chlorophenoxy)butyl thiocyanate involves its interaction with biological molecules, such as proteins and enzymes. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modification of protein function. This can result in various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Key Observations:
Aromatic vs. Aliphatic Substituents: The 2-chlorophenoxy group in the target compound contrasts with the 4-chlorobenzyl group in CID 96152. The ether linkage in the former may enhance solubility compared to the benzyl group’s hydrophobicity . Butoxyethyl-2,4-dichlorophenoxyacetate shares a phenoxy backbone but replaces the thiocyanate with an ester, likely altering its reactivity and biological targets .
Thiocyanate Reactivity: Both 4-(2-chlorophenoxy)butyl thiocyanate and 4-(methylthio)butyl thiocyanate feature terminal -SCN groups.
Biological Implications: Chlorophenoxy derivatives (e.g., Butoxyethyl-2,4-dichlorophenoxyacetate) are historically linked to herbicidal activity, suggesting the target compound may share similar applications .
Solubility and Stability:
- 4-(2-Chlorophenoxy)butyl thiocyanate: Predicted to exhibit moderate solubility in polar organic solvents due to the ether and thiocyanate groups.
- 4-Chlorobenzyl thiocyanate : Lower solubility in water due to the hydrophobic benzyl group .
- 4-(Methylthio)butyl thiocyanate : Enhanced lipophilicity from the thioether group may favor membrane permeability .
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